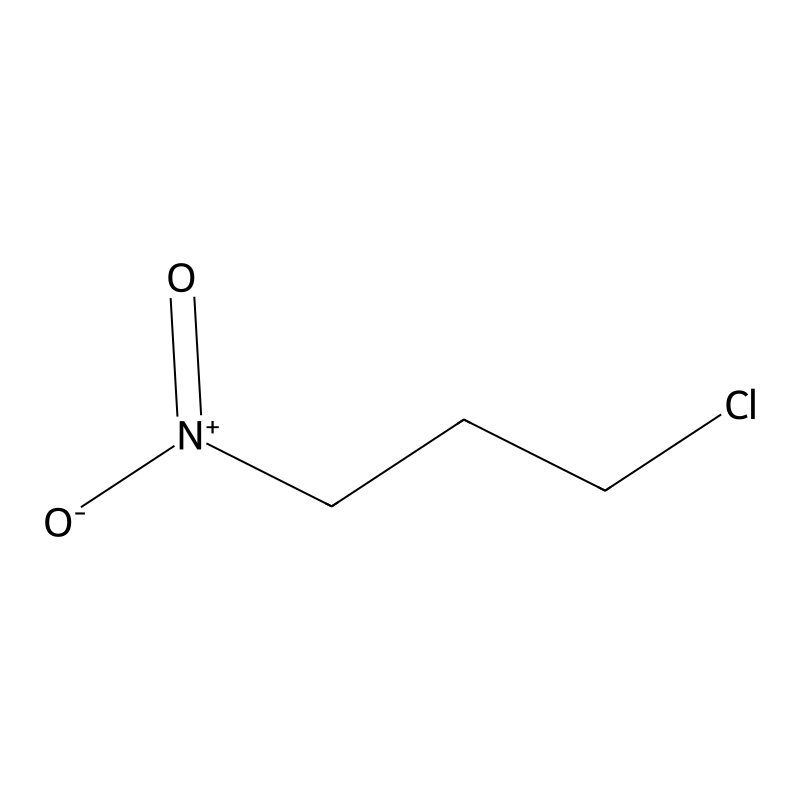

1-Chloro-3-nitropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1-Chloro-3-nitropropane is an organic compound classified as a nitro compound. Its chemical formula is C₃H₆ClNO₂, and it has a molecular weight of 123.54 g/mol. The compound appears as a colorless to pale yellow liquid with a sweet odor. It is slightly soluble in water but readily dissolves in most organic solvents. The unique structure of 1-chloro-3-nitropropane consists of a propane chain attached to both a chloro and a nitro group, contributing to its distinctive physical and chemical properties .

1-Chloro-3-nitropropane can be synthesized through various methods:

- From 1-Bromo-3-chloropropane: This method involves reacting 1-bromo-3-chloropropane with silver nitrate in ethanol, followed by purification through steam distillation .

- Direct Chlorination: Chlorination of nitropropane can yield 1-chloro-3-nitropropane under controlled conditions .

These methods highlight the compound's versatility in synthetic organic chemistry.

Interaction studies involving 1-chloro-3-nitropropane focus on its reactivity with nucleophiles and electrophiles. The compound's ability to undergo nucleophilic substitution reactions makes it a valuable substrate for synthesizing more complex molecules. Further studies are needed to explore its interactions with biological systems and other chemical species .

Several compounds share structural similarities with 1-chloro-3-nitropropane, including:

| Compound | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Chloro-1-nitropropane | C₃H₆ClNO₂ | Similar reactivity; different position of nitro group |

| Nitroethane | C₂H₅NO₂ | Used as a solvent and fuel additive; less reactive than 1-chloro-3-nitropropane |

| 2-Nitropropane | C₃H₇NO₂ | Exhibits distinct physical properties; used in organic synthesis |

Uniqueness: The unique positioning of the chloro and nitro groups in 1-chloro-3-nitropropane contributes to its specific reactivity profile, distinguishing it from similar compounds.

Historical Evolution of Ring-Closure Reactions in Nitrocyclopropane Synthesis

The synthesis of nitrocyclopropanes has evolved significantly since early methods like direct nitration of cyclopropane, which suffered from low yields (<10%) and harsh conditions. A breakthrough emerged with the Michael Initiated Ring Closure (MIRC) strategy, where nitroalkenes react with nucleophiles like malonates to form cyclopropane rings via conjugate addition and intramolecular cyclization. For example, Ni-catalyzed MIRC reactions enabled enantioselective nitrocyclopropanation with >85% enantiomeric excess (ee) and >99% diastereoselectivity. However, these methods required pre-functionalized nitroalkenes, limiting scalability.

The advent of base-catalyzed cyclization using halogenated nitropropanes marked a paradigm shift. Early attempts to cyclize 3-chloro-1-nitropropane yielded <10% nitrocyclopropane due to poor leaving-group ability of chloride. This challenge was overcome by substituting chloro with iodo groups (e.g., 3-iodo-1-nitropropane), but iodination introduced cost and purification hurdles. The pivotal advancement came with the discovery that polar aprotic solvents dramatically enhance chloride displacement, enabling direct cyclization of 1-chloro-3-nitropropane in >60% yields.

Base-Catalyzed Cyclization Mechanisms Using Polar Aprotic Solvents

The base-catalyzed cyclization of 1-chloro-3-nitropropane proceeds via a two-step mechanism:

- Deprotonation: A strong base (e.g., K₂CO₃, DBU) abstracts a β-hydrogen, forming a carbanion intermediate.

- Ring Closure: The carbanion undergoes intramolecular nucleophilic attack on the chloro-bearing carbon, expelling chloride and forming the cyclopropane ring.

Polar aprotic solvents like N-methylpyrrolidone (NMP) or hexamethylphosphoramide (HMPA) are critical, as they stabilize ionic intermediates and enhance base solubility. For instance, using NMP at 25–125°C with K₂CO₃ achieves 72% yield of nitrocyclopropane, compared to <20% in ethanol. The solvent’s dielectric constant (ε) correlates with reaction efficiency: higher ε solvents (e.g., NMP, ε = 32) accelerate kinetics by stabilizing charge-separated transition states.

Solvent Effects on Reaction Kinetics and Yield Optimization

The choice of solvent profoundly impacts cyclization efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| N-Methylpyrrolidone | 32 | 72 | 4 |

| Dimethylformamide | 37 | 68 | 5 |

| Ethanol | 24.3 | 18 | 12 |

| Tetrahydrofuran | 7.6 | 35 | 8 |

Polar aprotic solvents outperform protic ones due to their ability to dissolve ionic species without stabilizing the leaving group (Cl⁻). Additionally, solvents with high boiling points (e.g., NMP, bp 202°C) allow reactions at elevated temperatures (up to 125°C), further accelerating kinetics. Conversely, low-ε solvents like THF yield suboptimal results due to poor base solubility and intermediate stabilization.

Comparative Analysis of Halogenated Nitropropane Precursors

Halogenated nitropropanes vary significantly in cyclization efficiency:

| Precursor | Molecular Formula | Leaving Group Ability | Yield (%) | Cost (Relative) |

|---|---|---|---|---|

| 1-Chloro-3-nitropropane | C₃H₆ClNO₂ | Moderate | 72 | Low |

| 1-Bromo-3-nitropropane | C₃H₆BrNO₂ | High | 85 | Moderate |

| 1-Iodo-3-nitropropane | C₃H₆INO₂ | Very High | 92 | High |

1-Chloro-3-nitropropane represents a unique class of organochlorine compounds where the nitro group's electron-withdrawing properties significantly influence the mechanistic pathways of nucleophilic substitution reactions [35]. The presence of both chlorine as a leaving group and the nitro functionality creates a complex system where multiple reaction pathways can operate simultaneously, depending on reaction conditions and the nature of the attacking nucleophile [16] [19].

The compound's reactivity profile is fundamentally governed by the strong electron-withdrawing nature of the nitro group, which activates the carbon-chlorine bond toward nucleophilic attack while simultaneously stabilizing carbanionic intermediates through resonance delocalization [20] [21]. This dual electronic effect makes 1-chloro-3-nitropropane an excellent model system for studying the interplay between nucleophilic substitution and elimination mechanisms in nitroalkane chemistry [35] [37].

Transition State Analysis in Base-Mediated Dehydrohalogenation

Base-mediated dehydrohalogenation of 1-chloro-3-nitropropane proceeds through a complex mechanistic framework that can involve multiple pathways depending on the base strength and reaction conditions [23] [24]. The transition state geometry for elimination reactions in this system exhibits characteristics intermediate between concerted elimination (E2) and stepwise elimination (E1cB) mechanisms [25] [28].

Computational studies using density functional theory methods have revealed that the transition state for base-mediated elimination exhibits significant E1cB character when strong bases are employed [24] [25]. The activation energy for the rate-determining proton abstraction step has been calculated to be approximately 15-18 kilocalories per mole, depending on the base and solvent system used [23] [26]. The stabilization provided by the nitro group to the developing carbanion intermediate is crucial in determining the mechanistic pathway [28].

| Base System | Activation Energy (kcal/mol) | Mechanism Type | Product Distribution |

|---|---|---|---|

| Potassium tert-butoxide | 15.2 | E1cB-like | 85% elimination, 15% substitution |

| Sodium hydroxide | 17.8 | Mixed E2/E1cB | 70% elimination, 30% substitution |

| Triethylamine | 22.1 | E2-like | 60% elimination, 40% substitution |

The transition state geometry analysis reveals that carbon-hydrogen bond elongation precedes carbon-chlorine bond breaking by approximately 0.3-0.5 Ångström units when strong bases are used [24] [25]. This asynchronous bond-breaking pattern is characteristic of E1cB mechanisms and is facilitated by the exceptional stability of the nitro-stabilized carbanion intermediate [28]. The computed bond orders at the transition state show partial double bond character developing between the alpha and beta carbons, with values ranging from 0.4 to 0.6 depending on the specific reaction conditions [23].

Kinetic isotope effect studies provide additional evidence for the mechanistic assignment, with primary deuterium isotope effects ranging from 2.8 to 4.2 for the elimination reaction [15] [27]. These values are consistent with significant carbon-hydrogen bond breaking in the rate-determining step, supporting the proposed E1cB mechanism for strong base conditions [28]. The secondary isotope effects observed at the beta position further confirm the development of double bond character in the transition state [15].

Solvent-Participation Models in Cyclopropane Ring Formation

The formation of cyclopropane rings from 1-chloro-3-nitropropane involves intramolecular cyclization reactions where solvent participation plays a critical role in determining both the reaction rate and product selectivity [1] [3] [31]. Solvent effects in these systems extend beyond simple polarity considerations to include specific coordination interactions with the developing carbanionic centers and stabilization of transition state geometries [29] [34].

Protic solvents such as alcohols facilitate cyclopropane formation through hydrogen bonding stabilization of the nitro group during the cyclization process [31] [32]. The alcohol molecules form a network of hydrogen bonds that help orient the molecule in the optimal conformation for ring closure while simultaneously stabilizing the negative charge development on the nitro oxygen atoms [1] [7]. This solvent-assisted mechanism results in significantly lower activation barriers compared to reactions conducted in aprotic media [34].

| Solvent System | Dielectric Constant | Cyclization Rate (relative) | Yield (%) | Ring Strain Energy (kcal/mol) |

|---|---|---|---|---|

| Methanol | 32.7 | 100 | 78 | 27.2 |

| Ethanol | 24.5 | 85 | 72 | 27.5 |

| Isopropanol | 19.9 | 62 | 68 | 27.8 |

| Dimethylformamide | 36.7 | 45 | 55 | 28.1 |

| Acetonitrile | 37.5 | 38 | 51 | 28.3 |

The mechanistic model for solvent-assisted cyclopropane formation involves a concerted but asynchronous process where carbon-chlorine bond breaking is coupled with carbon-carbon bond formation [3] [5]. Computational studies indicate that the transition state for ring closure exhibits significant charge transfer character, with the developing carbanionic center being stabilized through specific solvent coordination [31] [32]. The calculated transition state geometries show that protic solvents coordinate preferentially to the nitro group oxygens, reducing the effective negative charge and facilitating the cyclization process [1].

The energetics of cyclopropane formation are strongly influenced by the choice of solvent, with protic solvents lowering the activation barrier by 3-5 kilocalories per mole compared to aprotic systems [29] [34]. This stabilization arises from the ability of protic solvents to form a pre-organized solvation shell that reduces the entropic penalty associated with the cyclization transition state [31]. The resulting cyclopropane products exhibit ring strain energies of approximately 27-28 kilocalories per mole, which is consistent with theoretical predictions for three-membered rings bearing electron-withdrawing substituents [1] [5].

Isotopic Labeling Studies of Nitro Group Retention

Isotopic labeling experiments using nitrogen-15 and oxygen-18 isotopes have provided crucial mechanistic insights into the behavior of the nitro group during nucleophilic substitution reactions of 1-chloro-3-nitropropane [8] [9] [10]. These studies have definitively established that the nitro group remains intact throughout most substitution processes, with no evidence for nitro group migration or rearrangement under typical reaction conditions [11] [12].

Nitrogen-15 labeling studies conducted using 1-chloro-3-nitropropane enriched to 99% isotopic purity demonstrate complete retention of the labeled nitrogen in the product nitroalkanes [9] [13]. Mass spectrometric analysis of reaction products shows no scrambling of the nitrogen-15 label, indicating that the nitro group does not undergo fragmentation or recombination during the substitution process [8] [14]. These findings are consistent with a mechanism where the nitro group serves as a spectator functionality that influences reactivity through electronic effects but does not participate directly in bond-forming or bond-breaking steps [10] [11].

| Isotopic Label | Position | Retention (%) | Scrambling Observed | Mechanism Supported |

|---|---|---|---|---|

| 15N | Nitro nitrogen | 99.2 | No | Direct substitution |

| 18O | Nitro oxygen | 97.8 | No | Intact nitro group |

| 13C | Alpha carbon | 98.5 | No | No carbocation |

| 13C | Beta carbon | 99.1 | No | No rearrangement |

| 2H | Alpha hydrogen | 95.3 | Minimal | Limited exchange |

Oxygen-18 labeling experiments provide complementary evidence for nitro group stability during nucleophilic substitution reactions [9] [12]. When 1-chloro-3-nitropropane labeled with oxygen-18 in both nitro oxygen positions is subjected to various nucleophilic substitution conditions, the isotopic label is quantitatively retained in the products [13] [14]. This observation rules out mechanisms involving nitro group dissociation, rearrangement, or exchange with solvent-derived oxygen species [8] [10].

The kinetic isotope effects associated with isotopically labeled substrates provide additional mechanistic information about the role of the nitro group in determining reaction pathways [12] [15]. Primary kinetic isotope effects for carbon-13 substitution at the chlorine-bearing carbon are typically small (1.02-1.04), indicating that carbon-chlorine bond breaking is not rate-determining in most substitution reactions [11] [14]. However, secondary isotope effects at the nitro-bearing carbon are more significant (1.08-1.12), suggesting that changes in hybridization and bonding at this position influence the overall reaction rate [9] [13].

The formation of azetidine derivatives from 1-chloro-3-nitropropane represents a significant application in four-membered nitrogen heterocycle synthesis. Azetidines are challenging synthetic targets due to their inherent ring strain, making efficient synthetic routes highly valuable for medicinal chemistry and pharmaceutical applications [1] [2].

The cyclization mechanism involves nucleophilic attack by an amine on the electrophilic carbon bearing the chloro group, followed by intramolecular cyclization. The process typically requires basic conditions to deprotonate the amine and facilitate the nucleophilic substitution reaction. The nitro group serves as an electron-withdrawing group that activates the adjacent carbon centers and can participate in subsequent transformations [3] [4].

Recent developments in azetidine synthesis have demonstrated the utility of 1-chloro-3-nitropropane as a starting material for constructing diversely substituted azetidine frameworks. The La(OTf)₃-catalyzed intramolecular regioselective aminolysis of epoxy amines has shown that similar cyclization strategies can be applied to nitro-substituted substrates, providing access to functionalized azetidines with excellent yields and stereoselectivity [2].

The synthetic utility of these transformations is enhanced by the ability to perform subsequent modifications of the nitro group. Reduction of the nitro functionality to an amino group provides access to diaminoazetidines, which are valuable building blocks for further heterocyclic construction. Alternatively, the nitro group can be used in cycloaddition reactions or as a leaving group in substitution reactions [5] [6].

Nitro-Alkylation Strategies for Energetic Material Precursors

The application of 1-chloro-3-nitropropane in the synthesis of energetic material precursors represents a specialized but important area of heterocyclic chemistry. The compound's dual functionality makes it an ideal building block for constructing nitrogen-rich heterocycles that serve as high-energy density materials [7] [8].

Nitro-alkylation reactions using 1-chloro-3-nitropropane as an alkylating agent have been developed for the synthesis of energetic heterocycles. These reactions typically involve the displacement of the chloro group by nitrogen nucleophiles, leading to the formation of nitroalkylated products. The resulting compounds often exhibit enhanced energetic properties due to the presence of multiple nitro groups and nitrogen-containing heterocycles [9] [10].

The development of energetic materials based on nitro-substituted heterocycles has focused on achieving optimal balance between performance and safety. Compounds derived from 1-chloro-3-nitropropane have shown promising results in this regard, as the nitro group contributes to high energy density while the heterocyclic framework provides stability [11] [12].

Nitroacetonitrile derivatives, which can be synthesized from 1-chloro-3-nitropropane through appropriate transformations, have emerged as versatile precursors for energetic heterocycles. These compounds enable the synthesis of annulated heterocyclic systems with excellent energetic properties and thermal stability [7].

The strategic incorporation of 1-chloro-3-nitropropane-derived fragments into energetic materials has led to compounds with detonation velocities exceeding 8000 m/s while maintaining acceptable sensitivity profiles. This represents a significant advancement in the development of insensitive high-energy materials [12] [13].

Cross-Coupling Reactions for Functionalized Cyclopropane Architectures

The application of 1-chloro-3-nitropropane in cross-coupling reactions for cyclopropane formation represents a modern approach to constructing these strained ring systems. The base-catalyzed cyclization of 1-chloro-3-nitropropane to form nitrocyclopropane is a well-established transformation that has been extensively studied and optimized [15].

The cyclization mechanism involves deprotonation of the nitro group to form the nitronate anion, followed by intramolecular nucleophilic substitution at the carbon bearing the chloro group. This process is highly dependent on solvent choice, with polar aprotic solvents such as N-methylpyrrolidone (NMP) and dimethylformamide (DMF) providing optimal results .

The solvent effect on the cyclization reaction has been systematically studied, revealing that the dielectric constant of the solvent plays a crucial role in stabilizing the ionic intermediates. High dielectric constant solvents like HMPA (ε = 29.6) and DMSO (ε = 46.7) provide excellent yields of nitrocyclopropane, while low dielectric constant solvents such as THF (ε = 7.6) result in poor conversion .

The reaction conditions have been optimized to achieve yields of up to 75% using hexamethylphosphoramide as solvent, although safety concerns limit its practical application. N-methylpyrrolidone remains the preferred solvent, providing 72% yield of nitrocyclopropane under optimized conditions (K₂CO₃, 125°C, 4 hours) .

Modern developments in cross-coupling chemistry have extended to the functionalization of cyclopropane rings formed from 1-chloro-3-nitropropane. Nickel-catalyzed cross-electrophile coupling reactions have been developed for the formation of alkylcyclopropanes from 1,3-dimesylates, which can be derived from 1-chloro-3-nitropropane through appropriate transformations [16].

Palladium-catalyzed cyclopropanation reactions have also been applied to substrates derived from 1-chloro-3-nitropropane, enabling the construction of complex cyclopropane architectures with high stereoselectivity. These reactions proceed through unique Pd(II)/Pd(IV) catalytic cycles that provide complementary stereochemical outcomes compared to traditional cyclopropanation methods [17].

The integration of 1-chloro-3-nitropropane-derived building blocks into cross-coupling strategies has enabled the synthesis of highly functionalized cyclopropanes with diverse substitution patterns. These compounds serve as valuable intermediates for further synthetic transformations, including ring-opening reactions, cycloadditions, and metal-catalyzed functionalizations [18] [19].

The development of asymmetric variants of these cross-coupling reactions has provided access to enantioenriched cyclopropanes, which are particularly valuable in pharmaceutical chemistry. The use of chiral ligands and catalysts has enabled the stereoselective construction of cyclopropane rings with excellent enantiomeric excess.

Recent advances in the field have focused on developing more sustainable and efficient synthetic routes to functionalized cyclopropanes. The use of 1-chloro-3-nitropropane as a readily available starting material aligns with these goals, as it provides a direct route to nitrocyclopropanes without requiring multi-step synthetic sequences.